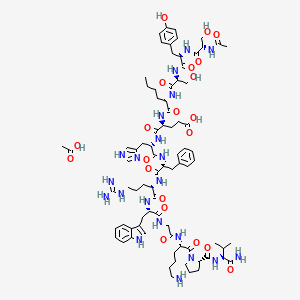

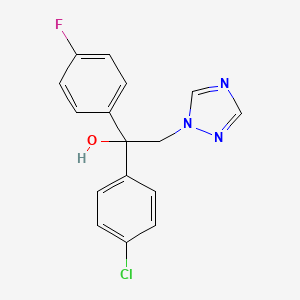

![molecular formula C18H14N2OS B2442425 7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866727-01-7](/img/structure/B2442425.png)

7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that belongs to the class of chromenopyrimidines . Chromenopyrimidines have received much attention due to their interesting biological properties, such as anticancer, antimicrobial, antitubercular, antibacterial, antiproliferative, and antioxidant activities .

Synthesis Analysis

The synthesis of chromenopyrimidines involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with excess aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3). The suggested mechanism involves a tandem intramolecular Pinner/Dimroth rearrangement .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Researchers have synthesized novel compounds, including those with chromeno[2,3-d]pyrimidine structures, and evaluated their antimicrobial activities against various bacterial and fungal strains. Some of these derivatives exhibited pronounced antimicrobial properties, suggesting their potential in developing new antimicrobial agents. For example, compounds synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile showed significant antitubercular and antimicrobial activities against a variety of pathogens, including Mycobacterium tuberculosis and strains of Staphylococcus aureus and Escherichia coli (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Catalyst-Free Synthesis Approaches

Another study focused on a catalyst-free, one-pot synthesis of functionalized chromeno[2,3-d]pyrimidine derivatives, highlighting an eco-friendly and efficient approach to obtaining these compounds. This method offers the advantages of high yields, no need for column chromatographic purification, and the reusability of reaction media, which are crucial for sustainable chemical synthesis processes (Brahmachari & Nayek, 2017).

Nonlinear Optical Properties

Chromeno[2,3-d]pyrimidine derivatives have also been studied for their potential in nonlinear optics (NLO). A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, showed that these compounds exhibit considerable NLO character, making them suitable for applications in optoelectronic devices and other high-tech applications. This study highlights the diverse functional properties of chromeno[2,3-d]pyrimidine derivatives beyond their biological activities (Hussain et al., 2020).

Orientations Futures

The future directions for “7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” could involve further exploration of its biological properties, given the broad spectrum of activities exhibited by chromenopyrimidines . Additionally, more research could be conducted to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Propriétés

IUPAC Name |

7-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-11-7-8-15-13(9-11)10-14-17(21-15)19-16(20-18(14)22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTHVCVDXPUXQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442348.png)

![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)

![N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2442352.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2442355.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)

![5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2442359.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2442360.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2442362.png)